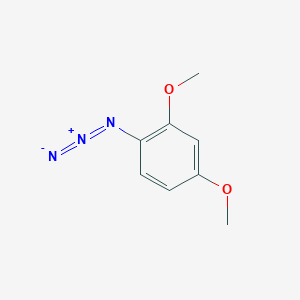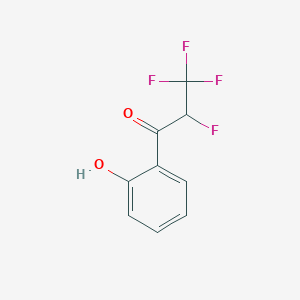
2,3,3,3-Tetrafluoro-1-(2-hydroxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-Tetrafluoro-1-(2-hydroxyphenyl)propan-1-one is a chemical compound with the molecular formula C9H6F4O2 It is known for its unique structure, which includes a tetrafluorinated propanone group attached to a hydroxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-1-(2-hydroxyphenyl)propan-1-one typically involves the reaction of 2-hydroxyacetophenone with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,3-Tetrafluoro-1-(2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,3,3,3-tetrafluoro-1-(2-oxophenyl)propan-1-one.
Reduction: Formation of 2,3,3,3-tetrafluoro-1-(2-hydroxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,3,3-Tetrafluoro-1-(2-hydroxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3,3,3-Tetrafluoro-1-(2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrafluorinated propanone group can influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: A related compound with a similar tetrafluorinated structure but different functional groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with distinct properties and applications.
2,3,3,3-Tetrafluoropropene: A fluorinated olefin with different reactivity and uses.
Uniqueness
2,3,3,3-Tetrafluoro-1-(2-hydroxyphenyl)propan-1-one is unique due to its combination of a hydroxyphenyl group and a tetrafluorinated propanone group. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
83505-20-8 |
|---|---|
Fórmula molecular |
C9H6F4O2 |
Peso molecular |
222.14 g/mol |
Nombre IUPAC |
2,3,3,3-tetrafluoro-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H6F4O2/c10-8(9(11,12)13)7(15)5-3-1-2-4-6(5)14/h1-4,8,14H |
Clave InChI |
NSCGGDALZCIDMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C(C(F)(F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


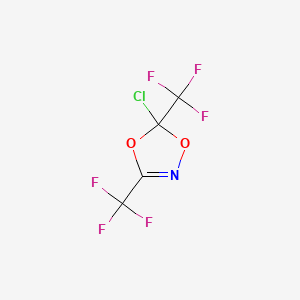
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
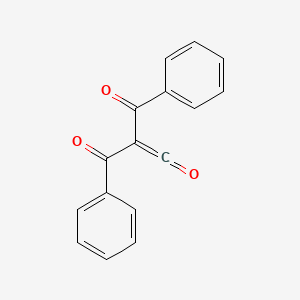
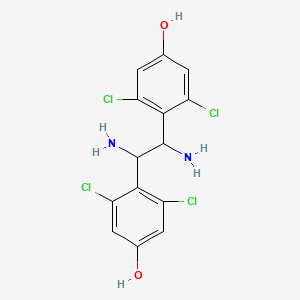
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)

![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)

![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
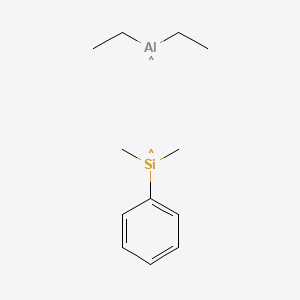
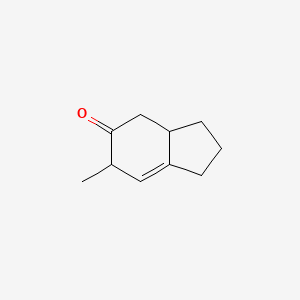
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
